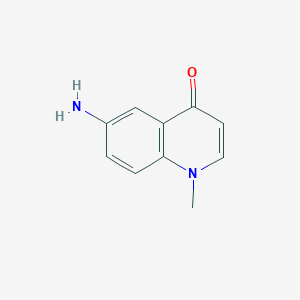

6-Amino-1-methyl-1,4-dihydroquinolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

6-amino-1-methylquinolin-4-one |

InChI |

InChI=1S/C10H10N2O/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-6H,11H2,1H3 |

InChI Key |

WFNPWRJBSJGJON-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=O)C2=C1C=CC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Routes to 6 Amino 1 Methyl 1,4 Dihydroquinolin 4 One

Classical Synthetic Approaches for Dihydroquinolinone Core Structures

The formation of the foundational dihydroquinolinone ring system has historically been accomplished through several named reactions, each offering a distinct pathway from readily available starting materials. These classical methods, while sometimes limited by harsh conditions and modest yields, have laid the groundwork for more refined synthetic strategies. mdpi.com

Skraup Synthesis: This reaction typically involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinolines. wikipedia.orguniroma1.it A modification of this historic synthesis is a key route for constructing 1,2-dihydroquinolines. researchgate.net The mechanism is believed to proceed through the formation of acrolein from the dehydration of glycerol, which then reacts with aniline. wordpress.com

Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.orgjptcp.com The reaction proceeds through a Schiff base intermediate, and the cyclization step often requires high temperatures, around 250 °C. wikipedia.orgsynarchive.com The use of an inert, high-boiling solvent like mineral oil can significantly improve the yields of the cyclization step. mdpi.com

Gould-Jacobs Reaction: This is a significant thermal cyclization method for producing the quinolin-4-one backbone. mdpi.com It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature intramolecular cyclization. ablelab.eu This classical approach can be a multi-step process and often requires temperatures exceeding 250 °C for the cyclization, which can lead to product decomposition. mdpi.com Microwave heating has been shown to improve yields and dramatically shorten reaction times. ablelab.eu

Niementowski Cyclizations: This reaction involves the condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.orgdrugfuture.com The high temperatures required for this reaction have made it less popular than other methods. wikipedia.org However, variations have been developed to make it more practical. wikipedia.org

| Reaction Name | Key Reactants | General Product | Noteworthy Conditions |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Quinolines/1,2-Dihydroquinolines | Often requires strong acid and an oxidizing agent. wikipedia.org |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | 4-Hydroxyquinolines | High temperatures (ca. 250 °C) for cyclization. wikipedia.org |

| Gould-Jacobs Reaction | Anilines, Diethyl ethoxymethylenemalonate | Quinolin-4-ones | High-temperature thermal cyclization (>250 °C). mdpi.com |

| Niementowski Cyclization | Anthranilic acids, Ketones/Aldehydes | γ-Hydroxyquinolines | Requires high reaction temperatures. wikipedia.org |

Specific Multi-Step Synthesis Pathways to 6-Amino-1-methyl-1,4-dihydroquinolin-4-one and Related Analogues

The synthesis of the specifically substituted this compound often requires a multi-step approach. A common strategy involves the reduction of a nitro group at the 6-position of a precursor molecule.

One documented synthesis starts with 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one. A suspension of this nitro compound in a mixture of ethanol (B145695) and water is treated with ammonium (B1175870) chloride and iron powder. The mixture is heated at reflux, leading to the reduction of the nitro group to an amine. After cooling and filtration, the product is extracted to yield 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. chemicalbook.com While this provides the 6-amino-1-methyl backbone, it results in a dihydroquinolin-2-one isomer. Further steps would be necessary to obtain the target 1,4-dihydroquinolin-4-one.

Another approach involves a domino reaction sequence. For instance, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines through a reduction-reductive amination strategy using a palladium on carbon (Pd/C) catalyst. nih.gov This highlights the potential for multi-step, one-pot procedures to construct complex quinoline (B57606) derivatives.

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. researchgate.net This has led to the exploration of green chemistry approaches for the synthesis of dihydroquinolinones.

Key strategies in green synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol, or even performing reactions under solvent-free conditions. jddhs.commdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com This has been successfully applied to the Gould-Jacobs reaction, improving yields and shortening reaction times. ablelab.eu

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, can improve atom economy and reduce waste. researchgate.netmdpi.com

Photocatalysis: Visible light-mediated synthesis offers a greener alternative to traditional methods that often require harsh reagents and high temperatures. rsc.org

For example, a photocatalytic approach for the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides has been developed, offering a highly atom-economical method with low catalyst loading and high yields. rsc.org Similarly, the Hantzsch reaction has been adapted for the green synthesis of hydroquinoline derivatives using a novel nanocatalyst. edu.krdedu.krd

Catalytic Methods in the Synthesis of 1,4-Dihydroquinolin-4-one Derivatives

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition-metal-catalyzed and photoredox catalysis have been effectively employed in the synthesis of 1,4-dihydroquinolin-4-one derivatives.

Transition-Metal-Catalyzed Synthesis: Transition metals like palladium, rhodium, and copper are versatile catalysts for a variety of bond-forming reactions. mdpi.commdpi.com For instance, a rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com Palladium catalysts are also widely used in C-H activation pathways and for the synthesis of dihydroquinolinones from secondary amides. mdpi.comorganic-chemistry.org Nickel-catalyzed tandem radical addition/cyclization reactions provide another route to these heterocyclic systems. mdpi.com

Photoredox Catalysis: This approach utilizes light energy to initiate chemical reactions, often under mild conditions. researchgate.net Photoredox catalysis has been used for the dearomatization of quinolines to provide bridged 1,3-diazepanes. researchgate.net Metal-free photoredox catalysis has also been developed for quinoline synthesis using organic dyes as the photocatalyst in cascade annulation reactions. mdpi.com Furthermore, a metal- and additive-free photoredox cyclization of N-arylacrylamides can produce dihydroquinolinones in good yields. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of the desired product is a central goal in chemical synthesis. This is achieved through the careful optimization of various reaction parameters.

Key factors that can be optimized include:

Catalyst and Ligand Selection: The choice of catalyst and, in the case of transition metal catalysis, the accompanying ligand can have a profound impact on reaction efficiency and selectivity. organic-chemistry.org

Solvent: The polarity and boiling point of the solvent can influence reaction rates and equilibria. mdpi.com The use of inert, high-boiling solvents like mineral oil in the Conrad-Limpach synthesis can significantly increase yields. mdpi.com

Temperature: Reaction temperature is a critical parameter. While some classical syntheses require very high temperatures, modern catalytic methods often proceed under milder conditions. wikipedia.orgorganic-chemistry.org

Reactant Ratios: Adjusting the stoichiometry of the reactants can help to drive the reaction to completion and minimize side products. nih.gov

Use of Additives: Additives such as acids, bases, or salts can be used to promote the desired reaction pathway. nih.govgoogle.com

For example, in the synthesis of dihydroquinoline embelin (B1684587) derivatives, a screen of different Lewis acids and solvents revealed that using AgOTf as a catalyst in ethanol at 150 °C provided the best yields. nih.gov Similarly, in a one-pot, three-component reaction to synthesize 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, various catalysts were screened, with ammonium acetate (B1210297) proving to be the most effective. researchgate.net

Challenges and Future Directions in the Synthesis of this compound

Despite the significant progress in the synthesis of dihydroquinolinones, several challenges and areas for future development remain.

Regioselectivity: In reactions involving asymmetrically substituted anilines, controlling the regioselectivity of the cyclization to obtain a single desired isomer can be challenging. mdpi.com

Harsh Reaction Conditions: Many classical methods require high temperatures and strong acids, which can limit their applicability to sensitive substrates and raise environmental concerns. mdpi.comwikipedia.org

Sustainability: There is a continuing need to develop greener and more sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Future research will likely focus on the development of novel catalytic systems with higher activity and selectivity, allowing for reactions to be carried out under milder conditions. The application of flow chemistry and other process intensification technologies could also offer advantages in terms of scalability, safety, and efficiency. Furthermore, the exploration of biocatalytic and other green chemistry approaches will continue to be a priority in the quest for more sustainable routes to this compound and other valuable heterocyclic compounds.

Chemical Reactivity and Mechanistic Investigations of 6 Amino 1 Methyl 1,4 Dihydroquinolin 4 One

Spectroscopic Characterization and Structural Elucidation of 6 Amino 1 Methyl 1,4 Dihydroquinolin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional techniques, a complete picture of the proton and carbon framework of 6-Amino-1-methyl-1,4-dihydroquinolin-4-one can be assembled.

The ¹H NMR spectrum is anticipated to display a series of distinct signals corresponding to each unique proton environment in the molecule. The aromatic region is expected to feature signals for the three protons on the benzene (B151609) ring. The H-5 proton, adjacent to the electron-withdrawing carbonyl group, would likely appear as a doublet. The H-7 proton, situated between the amino group and H-8, is expected to be a doublet of doublets, while the H-8 proton would present as a doublet.

In the heterocyclic ring, the vinyl protons at the C-2 and C-3 positions would appear as doublets, mutually coupled with a characteristic cis-coupling constant. The N-methyl group protons will manifest as a sharp singlet, a hallmark of methyl groups attached to a nitrogen atom. mdpi.com The two protons of the C-6 amino group are expected to produce a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.8 - 8.2 | d | ~8.0 |

| H-3 | ~6.4 - 6.8 | d | ~8.0 |

| H-5 | ~7.0 - 7.3 | d | ~2.5 |

| H-7 | ~7.2 - 7.5 | dd | J = ~8.5, ~2.5 |

| H-8 | ~7.5 - 7.8 | d | ~8.5 |

| N-CH₃ | ~3.5 - 3.8 | s | - |

| -NH₂ | ~4.0 - 5.5 | br s | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Ten distinct signals are expected, corresponding to the ten carbon atoms of this compound. The most downfield signal will be that of the carbonyl carbon (C-4) due to its deshielded environment. The aromatic and vinyl carbons (C-2, C-3, C-4a, C-5, C-6, C-7, C-8, C-8a) will resonate in the typical range for sp²-hybridized carbons. The carbon atom C-6, being directly attached to the electron-donating amino group, is expected to be shifted upfield relative to other aromatic carbons. The N-methyl carbon will appear as a single upfield signal. mdpi.com

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between carbon types. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, while CH₂ carbons (absent in this molecule) would appear as negative signals. Quaternary carbons, including the carbonyl carbon (C-4) and the bridgehead carbons (C-4a, C-8a), would be absent in a DEPT-135 spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C-2 | ~140 - 145 | Positive (CH) |

| C-3 | ~110 - 115 | Positive (CH) |

| C-4 | ~175 - 180 | Absent (C) |

| C-4a | ~120 - 125 | Absent (C) |

| C-5 | ~115 - 120 | Positive (CH) |

| C-6 | ~145 - 150 | Absent (C) |

| C-7 | ~125 - 130 | Positive (CH) |

| C-8 | ~130 - 135 | Positive (CH) |

| C-8a | ~135 - 140 | Absent (C) |

| N-CH₃ | ~35 - 40 | Positive (CH₃) |

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C NMR spectra by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the vinyl H-2 and H-3 protons, and among the aromatic protons H-7 and H-8, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of each CH group's signals in both the ¹H and ¹³C spectra, for example, linking the ¹H signal for the N-methyl group to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular fragments. For instance, correlations would be expected from the N-methyl protons to C-2 and the quaternary carbon C-8a. The H-5 proton should show a correlation to the key carbonyl carbon C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A key NOESY correlation would be expected between the N-methyl protons and the H-8 proton, confirming their spatial proximity around the quinolone core.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by several key absorptions. The N-H stretching vibrations of the primary amine (-NH₂) are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the α,β-unsaturated ketone in the quinolone ring is anticipated around 1650-1680 cm⁻¹. The N-H bending vibration of the amino group would likely be observed near 1600 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. nih.govnist.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 2960 | Medium-Weak |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| N-H Bend | 1580 - 1620 | Medium |

| C=C Stretch (Aromatic/Vinyl) | 1450 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum provides insight into the electronic structure of the molecule. The extended π-conjugated system of the quinolin-4-one core, enhanced by the auxochromic effect of the 6-amino group, is expected to result in significant absorption in the ultraviolet region. The electronic transitions responsible for this absorption are primarily π → π* and n → π* transitions. The high-energy π → π* transitions are characteristic of the conjugated aromatic and vinyl system, while the lower-energy n → π* transition involves the promotion of a non-bonding electron from the nitrogen or oxygen atoms to an anti-bonding π* orbital. The presence of the amino group, an electron-donating substituent, is known to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinolinone parent compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₀N₂O. HRMS analysis would provide an exact mass measurement of the molecular ion ([M+H]⁺ or M⁺·). This experimentally determined mass would be compared to the calculated theoretical mass, with a match within a very small tolerance (typically <5 ppm) serving as definitive confirmation of the compound's elemental composition. mdpi.com

Molecular Formula: C₁₀H₁₀N₂O

Calculated Monoisotopic Mass: 174.07931 g/mol

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. Although a crystal structure for this compound has not been reported, studies on similar quinolinone derivatives offer a basis for understanding its potential solid-state conformation and intermolecular interactions.

For instance, the crystal structure of 4-hydroxy-1-methylquinolin-2(1H)-one, a related quinolinone, has been determined. helsinki.fi Such studies reveal crucial information about bond lengths, bond angles, and the planarity of the fused ring system. In many quinoline (B57606) derivatives, the heterocyclic ring system is essentially planar. researchgate.net The solid-state packing of these molecules is often stabilized by a network of intermolecular hydrogen bonds, particularly when functional groups such as amino and carbonyl moieties are present. helsinki.fi

Interactive Data Table of a Structurally Related Compound: 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide

To illustrate the type of data obtained from X-ray crystallography of quinoline derivatives, the following table summarizes the crystallographic data for 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide, which crystallizes with a molecule of acetonitrile (B52724) as a solvate. mdpi.com

| Crystal Data | |

| Empirical Formula | C29H33BrN2O2 |

| Formula Weight | 521.49 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 12.4024(3) Å α = 90.790(2)° |

| b = 12.4583(3) Å β = 107.903(2)° | |

| c = 17.9781(4) Å γ = 91.961(2)° | |

| Volume | 2631.43(11) Å3 |

| Z | 4 |

| Density (calculated) | 1.316 Mg/m3 |

| Absorption Coefficient | 2.219 mm-1 |

| F(000) | 1088 |

Vibrational Circular Dichroism (VCD) and Chiral Spectroscopy (if applicable for derivatives)

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration and conformation of chiral molecules in solution.

The parent compound, this compound, is not chiral. However, the introduction of a chiral center, for example, through substitution at the dihydro portion of the quinolinone ring or by creating a chiral axis, would render its derivatives amenable to VCD analysis.

While VCD studies on derivatives of this compound are not available, research on chiral complexes containing quinoline moieties demonstrates the utility of this technique. For instance, the VCD spectra of chiral Iridium(III) complexes featuring 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been reported. rsc.org These studies show that VCD is highly sensitive to the stereochemistry of the metal center and the conformation of the chiral ligands. rsc.org Density functional theory (DFT) calculations are often employed in conjunction with experimental VCD to interpret the spectra and assign the absolute configuration. rsc.org

For a hypothetical chiral derivative of this compound, VCD spectroscopy could be used to:

Determine its absolute configuration in solution.

Study its conformational preferences.

Investigate intermolecular interactions, such as hydrogen bonding, which can influence the VCD spectrum.

The application of VCD to chiral quinolone derivatives holds significant promise for detailed stereochemical analysis, providing insights that are complementary to other techniques like X-ray crystallography.

Theoretical and Computational Studies on 6 Amino 1 Methyl 1,4 Dihydroquinolin 4 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) and electronic properties of compounds. For a molecule like 6-Amino-1-methyl-1,4-dihydroquinolin-4-one, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict the most stable three-dimensional conformation by finding the lowest energy state on the potential energy surface. nih.govnih.govnih.gov These calculations provide fundamental insights into the molecule's structural parameters and the distribution of electron density.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. youtube.comrsc.orgpku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The amino group would be expected to significantly influence the HOMO, while the carbonyl group on the quinolinone ring would likely affect the LUMO.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netnih.govthaiscience.info It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify areas of high electron density and negative potential (prone to electrophilic attack), while blue regions indicate areas of low electron density and positive potential (prone to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen of the amino group, identifying them as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino group.

Quantum Chemical Calculations of Spectroscopic Parameters (NMR, UV-Vis)

Quantum chemical calculations are used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. scielo.org.zacore.ac.uknih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). scielo.org.zacore.ac.uk Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption wavelengths (λmax) observed in UV-Vis spectroscopy. materialsciencejournal.org For this compound, these calculations would provide theoretical ¹H and ¹³C NMR spectra and predict the electronic transitions responsible for its UV-Vis absorption profile, aiding in its structural elucidation. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. For this compound, MD simulations could be used to explore its different possible conformations, the stability of these conformers, and how it interacts with water molecules or other solvents. This would reveal dynamic information that is not accessible from static quantum chemical calculations.

Binding Site Predictions and Ligand-Target Interactions (Theoretical Models)

Theoretical models, particularly molecular docking, are used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or DNA. mdpi.com This process involves placing the ligand into the binding site of a receptor in various orientations and conformations and scoring the resulting complexes to predict the most favorable binding mode. For this compound, molecular docking studies could be performed against known biological targets, such as kinases or DNA gyrase, to predict its potential binding affinity and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. researchgate.netnih.gov This provides a hypothesis for its potential mechanism of action at a molecular level.

Exploration of Biological Activities and Underlying Molecular Mechanisms Pre Clinical and in Vitro

In vitro Cellular Pathway Modulation Studies

The interaction of 6-amino-quinolinone derivatives with cellular pathways has been a key area of investigation, particularly concerning their effects on cell growth and survival in the context of cancer.

Derivatives of the 6-aminoquinoline class have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, a series of 6-amino-substituted 11-methyl-indolo[3,2-c]quinolines, which share a core structural similarity, were tested for their ability to inhibit cell proliferation. These compounds exhibited potent activity against human leukemia (MV4-11), non-small cell lung cancer (A549), and colon cancer (HCT116) cell lines. nih.gov The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be in the low micromolar to nanomolar range, indicating high potency. nih.gov One of the most active compounds in this series, compound 7p, showed an IC50 value of 0.052 µM against the MV4-11 leukemia cell line and a remarkably low IC50 of 0.007 µM against the HCT116 colon cancer cell line. nih.gov These findings highlight the potential of the 6-aminoquinoline core structure to inhibit the growth and viability of cancer cells.

Table 1: In vitro Cytotoxicity of a 6-Amino-Indolo[3,2-c]quinoline Derivative (Compound 7p)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| MV4-11 | Human Leukemia | 0.052 | nih.gov |

| A549 | Non-Small Cell Lung Cancer | 0.112 | nih.gov |

| HCT116 | Colon Cancer | 0.007 | nih.gov |

| BALB/3T3 | Normal Murine Fibroblasts | 0.083 | nih.gov |

The cytotoxic effects of bioactive compounds are often linked to their ability to induce programmed cell death (apoptosis) or to halt the cell division cycle. While specific studies on 6-Amino-1-methyl-1,4-dihydroquinolin-4-one are not detailed in the provided results, the mechanisms are well-established for other chemotherapeutic agents. The induction of apoptosis involves a cascade of caspase activation, leading to DNA fragmentation and the formation of apoptotic bodies. nih.govnih.govmdpi.com Compounds can trigger this process through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.govmdpi.com

Cell cycle arrest is another critical mechanism for controlling cell proliferation. nih.govnih.govmdpi.com Many anticancer agents arrest cells at specific phases of the cell cycle, such as G1, S, or G2/M, preventing them from replicating their DNA and dividing. nih.govnih.govmdpi.commdpi.com This arrest is often mediated by the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.commdpi.com For example, studies on other compounds have shown that G2/M phase arrest can be induced by decreasing the expression of the CDK1/Cyclin-B complex. mdpi.com

Enzyme Inhibition Profiling and Kinetic Studies

Enzymes are crucial targets for many therapeutic agents. nih.govwikipedia.org The quinolone class of compounds is well-known for its ability to inhibit specific enzymes, particularly bacterial DNA gyrase and topoisomerase IV. nih.gov A study on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives identified a compound with potent inhibitory activity against Escherichia coli DNA gyrase, showing an IC50 value of 0.0017 µM. nih.gov Similarly, research on 6-aminoquinolone-3-carboxylic acids confirmed that their antimicrobial effect stems from the inhibition of bacterial DNA-gyrase. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. While detailed kinetic studies for this compound are not available, its structural similarity to other antibacterial quinolones suggests that it may act through a similar enzyme inhibition mechanism. nih.govnih.gov

Receptor Binding Assays and Ligand Affinity Determination (in vitro)

The ability of a compound to bind to specific cellular receptors is a key determinant of its pharmacological effect. Studies on related aminoquinoline structures have shown that they can interact with various receptors. For example, substituted 4,6-diaminoquinolines were identified as inhibitors of the C5a receptor, which is involved in inflammatory responses, with IC50 values for inhibiting radiolabeled C5a binding as low as 3.3 µg/mL. nih.gov Furthermore, other heterocyclic structures have been evaluated as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in a number of biological processes and are considered targets for treating neurological disorders. mdpi.comnih.gov These findings suggest that the 6-aminoquinoline scaffold has the potential to be developed into specific receptor ligands, although direct binding assays for this compound have not been reported.

Investigation of Specific Molecular Targets and Protein Interactions

Identifying the precise molecular targets of a compound is fundamental to understanding its mechanism of action. For antibacterial quinolones, the primary targets are well-established as bacterial DNA gyrase and topoisomerase IV. nih.gov The mechanism involves the stabilization of a cleavable complex formed by the enzyme, the quinolone, and DNA, which interferes with DNA replication. nih.gov In the context of antiviral activity, 6-amino-quinolones have been shown to interact with viral and cellular nucleic acid structures and can interfere with the Tat-TAR complex in HIV. nih.gov For anticancer activity, studies on structurally similar indolo[3,2-c]quinolines suggest that DNA intercalation is a possible mechanism of action, with binding constants to salmon sperm DNA measured in the range of 1.05 × 10^6 L/mol. nih.gov

Studies on Antimicrobial or Antiviral Activities in vitro

The quinolone family has a long history of use as antimicrobial agents. Research on 6-aminoquinolone derivatives has demonstrated their continued relevance in this area.

A series of 6-aminoquinolone-3-carboxylic acids showed good in vitro activity against both Gram-negative and Gram-positive bacteria, excluding Pseudomonas aeruginosa. nih.gov The most potent derivatives displayed geometric mean Minimum Inhibitory Concentration (MIC) values of 0.45 µg/mL against Gram-negative bacteria and between 0.66-0.76 µg/mL against Gram-positive bacteria. nih.gov

In the antiviral field, 6-amino-quinolones have also been investigated. Structural modifications to the core molecule can enhance antiviral activity, though this can also affect cytotoxicity to host cells. nih.gov The nature of substituents on the quinolone ring has been shown to modify the drug's affinity and specificity for nucleic acids, which is a key aspect of their antiviral mechanism. nih.gov Related quinoline (B57606) derivatives have also been explored as potential inhibitors for various viruses, including MERS-CoV, SARS-CoV-2, and Zika virus. nih.govaccscience.com

Table 2: In vitro Antibacterial Activity of 6-Aminoquinolone-3-Carboxylic Acid Derivatives

| Bacterial Type | Geometric Mean MIC (µg/mL) | Reference |

|---|---|---|

| Gram-negative | 0.45 | nih.gov |

| Gram-positive | 0.66 - 0.76 | nih.gov |

Mechanistic Insights into this compound Remain Unexplored by Transcriptomic and Proteomic Analyses

Despite the growing application of advanced molecular techniques in understanding the mechanisms of action of various chemical compounds, a comprehensive search of scientific literature reveals a significant gap in the knowledge regarding this compound. Specifically, there is no available data from transcriptomic or proteomic studies conducted on cellular models to elucidate its biological activities and underlying molecular pathways.

Transcriptomic and proteomic analyses are powerful tools that allow researchers to observe global changes in gene expression (at the RNA level) and protein expression, respectively, following the treatment of cells with a specific compound. This approach can provide crucial insights into the compound's mechanism of action, identify potential molecular targets, and uncover affected signaling pathways.

However, in the case of this compound, such studies have not been published in the accessible scientific literature. Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth discussion on how this specific compound modulates gene and protein expression in cellular models. The scientific community has yet to apply these "omics" technologies to investigate the molecular pharmacology of this compound.

Further research employing transcriptomic and proteomic approaches would be necessary to understand the cellular and molecular effects of this compound, which could pave the way for a more complete understanding of its biological functions.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 6 Amino 1 Methyl 1,4 Dihydroquinolin 4 One

Modification of the Amino Group and its Impact on Properties

For instance, converting the primary amine to an amide or a sulfonamide can alter its hydrogen-bonding profile, potentially leading to different interactions with biological targets. The introduction of hydrophobic tags via derivatization is a known strategy to improve chromatographic properties in reverse-phase liquid chromatography techniques. nih.gov Furthermore, the amino group can serve as an attachment point for linkers, enabling the formation of conjugate molecules with other pharmacophores or functional units.

Substitutions on the Quinolinone Ring System and their Effects (e.g., N-1, C-7, C-6, C-4)

Systematic modification of the quinolinone ring is a cornerstone of SAR studies for this class of compounds. Research on various quinolinone and quinolone analogues has provided a wealth of information on how substituents at different positions influence activity. nih.gov

N-1 Position: The methyl group at the N-1 position is a key feature. In related quinolone structures, replacing a methyl or ethyl group with a cyclopropyl (B3062369) group has been shown to increase activity. nih.gov The introduction of substituted phenyl or thiazole (B1198619) rings at this position has also been reported to have a beneficial effect. nih.gov

C-4 Position: The ketone at C-4 is often crucial for activity. nih.gov However, the 4-aminoquinoline (B48711) scaffold, a related structure, is typically prepared through nucleophilic aromatic substitution at the C-4 position of a 4-chloroquinoline (B167314) precursor. nih.govresearchgate.netmdpi.com This suggests that while the C4-oxo group is important in the parent structure, this position is a viable point for modification to create analogues like 4-amino or 4-anilino derivatives. nih.gov

C-6 Position: The amino group at C-6 is the defining feature of the parent compound. In the broader class of fluoroquinolones, a fluorine atom at this position is often considered necessary for strong activity. nih.gov SAR studies on other quinolinone derivatives have shown that electron-withdrawing groups like Cl and Br at this position can increase biological activity, whereas electron-donating groups like methyl may decrease it. nih.gov

C-7 Position: The C-7 position is recognized as a highly adaptable site for modifications that can enhance antimicrobial activity in quinolones. nih.gov Introducing various cyclic amines (e.g., piperazine, pyrrolidine) at this position has been a successful strategy in the development of many fluoroquinolone antibiotics.

The following table summarizes the observed effects of substitutions on the quinolinone/quinolone ring system based on published SAR studies.

| Position | Substituent | Observed Effect on Properties/Activity | Reference |

| N-1 | Cyclopropyl | Increased activity compared to ethyl group | nih.gov |

| Substituted Phenyl/Thiazole | Beneficial effect on activity | nih.gov | |

| C-4 | Nucleophilic Substitution (e.g., with amines) | Common strategy to create 4-aminoquinoline analogues | nih.govresearchgate.netmdpi.com |

| C-6 | Fluorine | Often necessary for strong activity in fluoroquinolones | nih.gov |

| Cl, Br | Increased biological activity in some quinolinone series | nih.gov | |

| Methyl | Decreased biological activity in some quinolinone series | nih.gov | |

| C-7 | Cyclic Amines (e.g., piperazine) | Enhances antimicrobial activity | nih.gov |

Introduction of Chiral Centers and Stereochemical Considerations

The introduction of chirality into molecules can lead to stereoisomers (enantiomers or diastereomers) with distinct pharmacological profiles. For quinolinone derivatives, chiral centers can be introduced at various positions, such as on a substituent at the N-1 or C-7 position, or directly on the quinolinone ring itself through modification.

Studies on related heterocyclic compounds have demonstrated the profound impact of stereochemistry. For example, in a series of chiral quinoxaline-2,3-dione derivatives, the S-isomer was found to be 160-fold more potent in binding assays than its corresponding R-isomer. nih.gov Similarly, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully employed as ligands in asymmetric metal catalysis, highlighting the importance of stereochemistry in molecular recognition. mdpi.com These findings underscore the necessity of considering stereochemical factors when designing new analogues of 6-Amino-1-methyl-1,4-dihydroquinolin-4-one, as different stereoisomers may exhibit significantly different activities.

Linker Chemistry and Conjugate Formation (e.g., Triazole Linkers)

The 6-amino group provides an ideal anchor point for attaching linkers, enabling the synthesis of hybrid molecules or bioconjugates. "Click chemistry," particularly the copper(I)-catalyzed Huisgen-Sharpless-Meldal 1,3-dipolar cycloaddition between alkynes and azides, is a powerful technique for forming stable 1,4-disubstituted-1,2,3-triazole linkers. nih.gov This strategy can be used to conjugate the quinolinone core to other molecular entities, such as other pharmacophores, targeting moieties, or imaging agents.

For instance, a synthetic approach could involve modifying the 6-amino group with an alkyne-containing fragment. This derivatized quinolinone could then be "clicked" with an azide-functionalized molecule to create a triazole-linked conjugate. This modular approach has been used to create hybrid molecules combining pyrimidinones (B12756618) and triazoles nih.gov and has been applied in the design of complex triads, such as 4-aminoquinoline-isoindoline-dione-isoniazid conjugates. nih.gov

Computational SAR Modeling and QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net For quinolinone derivatives, QSAR studies have been employed to build predictive models that can guide the design of new, more potent analogues. nih.gov

These models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to find a mathematical relationship between these descriptors and the observed biological activity. pensoft.net In a QSAR study of novel quinolinone-based thiosemicarbazones, descriptors such as van der Waals volume, electron density, and electronegativity were found to play a pivotal role in describing the antituberculosis activity. nih.gov Such computational models help rationalize existing SAR data and allow for the virtual screening of new designs before committing to their chemical synthesis.

Design and Synthesis of Analogues for Targeted Research

The design and synthesis of analogues of this compound are driven by the SAR data and computational models. The synthesis of the quinolin-4-one core can be achieved through various classical methods, including the Gould-Jacobs reaction. nih.gov Subsequent derivatization allows for the creation of a library of analogues for targeted research.

Strategies for analogue design often involve:

Scaffold Hopping: Replacing the quinolinone core with a related heterocyclic system, like a quinazoline, to explore new chemical space. nih.gov

Bioisosteric Replacement: Swapping functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Hybrid Molecule Design: Covalently linking the quinolinone scaffold to another pharmacophore to create a single molecule with dual activity or a new mechanism of action. nih.gov

The synthesis of these designed analogues often relies on robust chemical reactions. For example, palladium-catalyzed reactions are frequently used for C-N and C-C bond formation to attach various substituents to the quinoline (B57606) core. nih.gov The synthesis of 4-aminoquinoline derivatives, for instance, often involves the nucleophilic substitution of a 4-chloroquinoline precursor with a suitable amine. nih.gov These synthetic efforts, guided by SAR principles, are essential for exploring the full potential of the this compound scaffold.

Potential Applications Beyond Traditional Pharmaceutical Development Non Clinical

Applications in Materials Science (e.g., Organic Semiconductors, Dyes, Optoelectronic Devices)

Currently, there is no specific research available that details the application of 6-Amino-1-methyl-1,4-dihydroquinolin-4-one in the field of materials science. The potential for quinolinone derivatives to be used as organic semiconductors, dyes, or in optoelectronic devices is an area of general interest due to their conjugated ring systems. However, studies explicitly investigating the properties and performance of this compound for these purposes have not been identified.

Use in Analytical Chemistry and Sensor Development

There is no available literature that describes the use of this compound in analytical chemistry or for the development of chemical sensors. While some heterocyclic compounds are explored for their potential as fluorescent or colorimetric sensors, no such studies have been published specifically for this compound.

Advanced Photophysical Applications (e.g., Fluorescence Probes, Imaging Agents)

While some dihydroquinolinone derivatives are known to exhibit fluorescent properties, there is a lack of specific data on the photophysical characteristics of this compound. researchgate.net Consequently, its application as a fluorescence probe or imaging agent has not been reported in scientific literature. Research into the absorption and emission spectra, quantum yield, and other relevant photophysical parameters of this specific compound is required to assess its potential in this area.

Contribution to Supramolecular Chemistry and Host-Guest Systems

There is no documented research on the involvement of this compound in supramolecular chemistry or host-guest systems. The ability of a molecule to participate in such systems depends on its size, shape, and non-covalent interaction capabilities. Without experimental or computational studies, the potential for this compound to act as a host or guest molecule remains undetermined.

Challenges, Limitations, and Future Research Directions

Synthetic Challenges and Opportunities for Novel Methodologies

The synthesis of quinoline (B57606) derivatives, including 6-Amino-1-methyl-1,4-dihydroquinolin-4-one, often involves multi-step processes that can be inefficient and environmentally taxing. A significant challenge lies in developing more streamlined and sustainable synthetic routes. Traditional methods for creating 4-aminoquinolines, for instance, often rely on the nucleophilic aromatic substitution of 4-chloroquinolines, which can require harsh reaction conditions such as high temperatures and long reaction times. frontiersin.orgnih.gov These conditions may not be suitable for substrates with sensitive functional groups.

Advancements in Mechanistic Understanding

A thorough understanding of the reaction mechanisms underlying the synthesis and biological activity of this compound is essential for rational drug design and the optimization of synthetic protocols. While the general pathways for many quinoline syntheses are known, the specific influence of substituents on the 1-methyl-1,4-dihydroquinolin-4-one core on reaction kinetics and regioselectivity is not always well-understood. For example, in nucleophilic aromatic substitution reactions, the precise mechanism of how a nucleophile attacks the carbon at the 4-position and displaces a leaving group can be influenced by various factors. nih.gov

Future research should focus on detailed kinetic studies and the isolation and characterization of reaction intermediates to elucidate these mechanisms. Computational modeling, in conjunction with experimental data, can provide valuable insights into transition states and reaction energy profiles. A deeper mechanistic understanding will enable the development of more efficient and selective synthetic methods and provide a clearer picture of how these molecules interact with biological targets. Studies on related compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have revealed complex mechanisms of action, including monoamine oxidase inhibition and free radical scavenging, suggesting that the mechanistic pathways of this compound could be equally intricate and warrant further investigation. nih.govresearchgate.net

Integration of Advanced Computational Techniques

Advanced computational techniques are becoming increasingly indispensable in chemical research, offering powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide the design of new compounds. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate a variety of parameters, including molecular electrostatic potential (MEP), global reactivity indices, and frontier molecular orbital (FMO) analysis. rsc.org These calculations can help in understanding the electronic characteristics and reactivity of the molecule. nih.gov

Molecular docking simulations can be utilized to predict the binding modes of this compound derivatives with various biological targets, providing insights into potential therapeutic applications. rsc.orgnih.gov Furthermore, quantum chemistry can be used to calculate nonlinear optical (NLO) characteristics, suggesting potential applications in materials science. rsc.org The integration of these computational approaches with experimental work can accelerate the discovery and development of new derivatives with desired properties, saving both time and resources.

| Computational Technique | Application for this compound |

| Density Functional Theory (DFT) | Calculation of molecular electrostatic potential (MEP), global reactivity indices, and frontier molecular orbital (FMO) analysis to understand electronic properties and reactivity. rsc.orgnih.gov |

| Molecular Docking | Prediction of binding modes with biological targets to explore potential therapeutic uses. rsc.orgnih.gov |

| Quantum Chemistry | Calculation of nonlinear optical (NLO) properties for potential materials science applications. rsc.org |

| ADME Prediction | In silico analysis of absorption, distribution, metabolism, and excretion properties to assess drug-likeness. nih.gov |

Exploration of New Biological Targets and Pathways (Pre-clinical)

While the biological activities of many quinoline derivatives have been explored, the specific therapeutic potential of this compound is an area ripe for investigation. The 4-aminoquinoline (B48711) scaffold is known to exhibit a broad range of biological activities, including antimalarial, anticancer, and antiviral properties. frontiersin.org Pre-clinical studies are needed to screen this compound and its analogues against a diverse panel of biological targets.

High-throughput screening (HTS) can be employed to rapidly assess the activity of a library of derivatives against various enzymes, receptors, and cell lines. For instance, given the known anti-infective properties of related quinazolines, it would be pertinent to investigate the potential of this compound against viral targets like MERS-CoV. researchgate.net Furthermore, identifying the specific cellular pathways modulated by this compound is crucial. This can be achieved through techniques such as transcriptomics and proteomics, which provide a global view of the changes in gene and protein expression in response to treatment. The identification of novel biological targets and a deeper understanding of the pathways involved will be instrumental in guiding the development of new therapeutic agents based on the this compound scaffold.

Development of Novel Analytical and Characterization Methods

The accurate characterization of this compound and its derivatives is fundamental to ensuring their purity, identity, and structural integrity. While standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are routinely used, there is always a need for more sensitive and efficient methods. nih.gov The development of advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), can provide enhanced separation and more precise mass measurements, facilitating the identification of impurities and metabolites.

Furthermore, the combination of experimental spectroscopic data with theoretical calculations from computational methods can provide a more comprehensive structural elucidation. nih.gov For instance, comparing experimentally obtained NMR and IR spectra with those simulated using DFT can confirm the proposed structures of newly synthesized compounds. rsc.orgnih.gov The development of novel analytical methods will not only support synthetic efforts but also be crucial for pharmacokinetic and metabolism studies in pre-clinical development.

| Analytical Technique | Application in the Study of this compound |

| NMR Spectroscopy | Elucidation of the molecular structure and confirmation of functional groups. nih.gov |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns for structural confirmation. nih.gov |

| Infrared Spectroscopy | Identification of functional groups present in the molecule. nih.gov |

| UHPLC-HRMS | High-resolution separation and precise mass determination for purity assessment and metabolite identification. |

| DFT-Simulated Spectra | Comparison with experimental NMR and IR spectra for structural verification. rsc.orgnih.gov |

Interdisciplinary Research Opportunities

The multifaceted nature of this compound presents numerous opportunities for interdisciplinary collaboration. The synthesis of novel derivatives can be guided by computational chemists who can predict their properties and potential biological activities. rsc.org The biological evaluation of these compounds would involve pharmacologists and biochemists to investigate their mechanisms of action and therapeutic potential. nih.gov

Furthermore, the exploration of this compound's properties could extend beyond medicinal chemistry. Collaboration with materials scientists could lead to the development of new materials with interesting optical or electronic properties. The diverse applications of related heterocyclic compounds in areas such as dyes, photographic materials, and corrosion inhibitors suggest that a broad, interdisciplinary approach could uncover novel applications for this compound. nih.gov Such collaborations are essential for a holistic understanding of this compound and for translating fundamental research into practical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Amino-1-methyl-1,4-dihydroquinolin-4-one?

- Methodological Answer : Synthesis typically involves multi-step organic reactions starting from aniline derivatives and β-ketoesters. Key steps include cyclization under acidic conditions, followed by functional group modifications (e.g., alkylation or amination). Solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are often used, with catalysts such as palladium or copper to enhance yields. Temperature control (e.g., reflux at 80–120°C) and reaction time optimization (6–24 hours) are critical for minimizing side products .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallographic analysis, SHELX software is widely used for refining structural parameters, particularly for resolving hydrogen-bonding networks and dihedral angles .

Q. What are the primary biological targets of dihydroquinolinone derivatives like this compound?

- Methodological Answer : Similar compounds interact with enzymes (e.g., kinases, cytochrome P450) or receptors (e.g., G-protein-coupled receptors). Initial screening involves in vitro assays using cancer cell lines (e.g., MCF-7, HL-60) to assess cytotoxicity (IC₅₀ values) and anti-inflammatory activity via COX-2 inhibition assays .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

- Methodological Answer : Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amination steps.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions.

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically.

Contradictions in solvent efficacy (e.g., DMSO vs. DCM) suggest substrate-specific optimization is necessary .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from varying purity grades or measurement conditions (e.g., pH, temperature). Standardize protocols by:

- Purity assessment : Use HPLC (>95% purity) before solubility tests.

- Solvent systems : Test in buffered aqueous solutions (pH 7.4) and organic solvents (e.g., ethanol, acetonitrile).

- Temperature control : Measure solubility at 25°C and 37°C to simulate physiological conditions.

Data from similar quinoline derivatives suggest moderate solubility in ethanol but poor aqueous solubility, requiring formulation strategies like nanoemulsions .

Q. What computational approaches predict the binding affinity of this compound to therapeutic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with targets like kinases. Key steps:

- Protein preparation : Retrieve target structures from PDB (e.g., EGFR kinase: PDB ID 1M17).

- Ligand parameterization : Optimize the compound’s geometry using DFT calculations (e.g., B3LYP/6-31G*).

- Binding free energy : Calculate ΔG using MM-PBSA/GBSA methods.

Validation with experimental IC₅₀ data ensures predictive accuracy .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

- Methodological Answer : Stability studies should assess:

- Thermal degradation : Use accelerated stability testing (40°C/75% RH for 6 months).

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.

- Oxidative stability : Add antioxidants (e.g., BHT) in stock solutions.

Evidence suggests dihydroquinolinones are prone to photodegradation, necessitating amber vials for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.